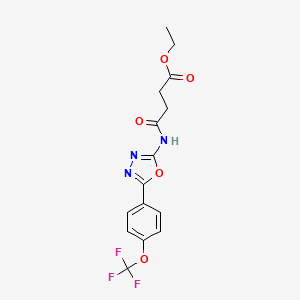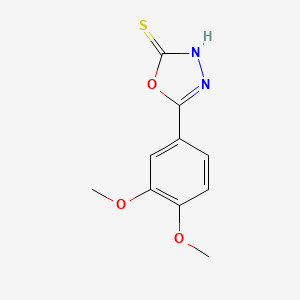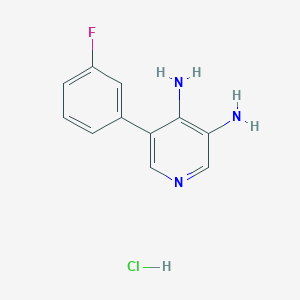
8-(3-Imidazol-1-ylpropylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(3-Imidazol-1-ylpropylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione, also known as PIM-1 kinase inhibitor, is a small molecule inhibitor that targets PIM-1 kinase, a protein that plays a crucial role in cell proliferation and survival. PIM-1 kinase is overexpressed in many types of cancer, making it a promising target for cancer therapy.
作用机制
8-(3-Imidazol-1-ylpropylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione kinase inhibitor works by inhibiting the activity of this compound kinase, a protein that promotes cell survival and proliferation. This compound kinase is overexpressed in many types of cancer, making it a promising target for cancer therapy. By inhibiting this compound kinase, this compound kinase inhibitor induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects
This compound kinase inhibitor has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. It has also been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have anti-metastatic properties. Furthermore, this compound kinase inhibitor has been shown to sensitize cancer cells to other anti-cancer agents, making it a potential candidate for combination therapy.
实验室实验的优点和局限性
One of the advantages of 8-(3-Imidazol-1-ylpropylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione kinase inhibitor is its specificity towards this compound kinase, making it a valuable tool for studying the role of this compound kinase in cancer. However, one of the limitations of this compound kinase inhibitor is its low solubility, which can make it challenging to use in certain experiments. Additionally, this compound kinase inhibitor has not been extensively tested in non-cancer cells, making it unclear whether it has any off-target effects.
未来方向
There are several future directions for the study of 8-(3-Imidazol-1-ylpropylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione kinase inhibitor. One direction is to further optimize the synthesis method to improve the yield and purity of the compound. Another direction is to test this compound kinase inhibitor in combination with other anti-cancer agents to determine the most effective combination therapy. Additionally, future studies could investigate the potential of this compound kinase inhibitor as an anti-metastatic agent and its effects on non-cancer cells. Overall, this compound kinase inhibitor shows promising potential as a therapeutic agent for cancer, and further research is needed to fully explore its potential.
合成方法
The synthesis of 8-(3-Imidazol-1-ylpropylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione kinase inhibitor involves several steps, including the preparation of 3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione, the coupling of 3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione with imidazole-1-propylamine, and the final deprotection step. The synthesis method has been optimized to improve the yield and purity of the compound, making it suitable for further studies.
科学研究应用
8-(3-Imidazol-1-ylpropylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione kinase inhibitor has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including prostate, breast, and leukemia. This compound kinase inhibitor has also been tested in animal models, where it demonstrated significant anti-tumor activity. Furthermore, this compound kinase inhibitor has been tested in combination with other anti-cancer agents, showing synergistic effects.
属性
IUPAC Name |
8-(3-imidazol-1-ylpropylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7O2/c1-11(2)9-23-12-13(21(3)16(25)20-14(12)24)19-15(23)18-5-4-7-22-8-6-17-10-22/h6,8,10H,1,4-5,7,9H2,2-3H3,(H,18,19)(H,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOPOJIKSYTPOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1NCCCN3C=CN=C3)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2597490.png)
![N-(3-ethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2597494.png)


![N-[1-(furan-3-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2597500.png)


![N-({5-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl}methyl)-N-phenylbenzamide](/img/no-structure.png)


![N-(4-methylcyclohexyl)-3-{3-[4-(morpholin-4-ylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2597509.png)
![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride](/img/structure/B2597510.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide](/img/structure/B2597511.png)
